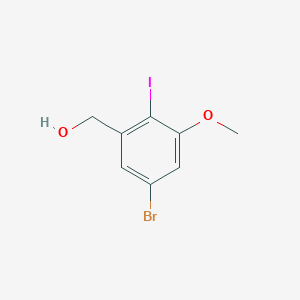![molecular formula C8H13IO B13461174 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigidity and stability. The presence of an iodine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the introduction of a propanol group. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a propanol derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce aldehydes or ketones .
Wissenschaftliche Forschungsanwendungen
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol exerts its effects is largely dependent on its chemical structure. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biochemical pathways and influence biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
Uniqueness
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is unique due to its specific combination of an iodine atom and a hydroxyl group attached to a bicyclo[1.1.1]pentane core. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H13IO |
|---|---|
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propan-1-ol |
InChI |
InChI=1S/C8H13IO/c9-8-4-7(5-8,6-8)2-1-3-10/h10H,1-6H2 |
InChI-Schlüssel |
TWVQEAXFQVSDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![rac-1-[(1R,2R)-2-(thiophen-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13461108.png)
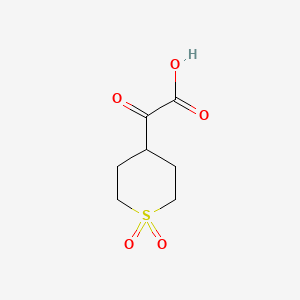
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

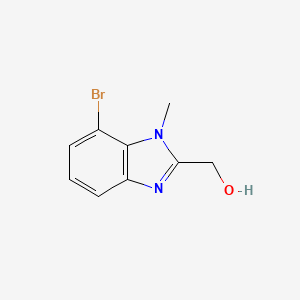
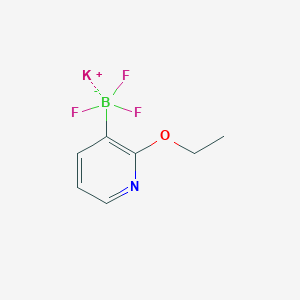
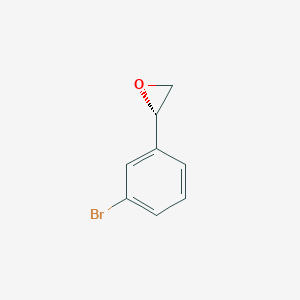
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
